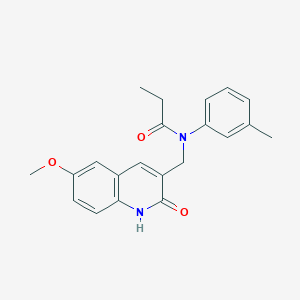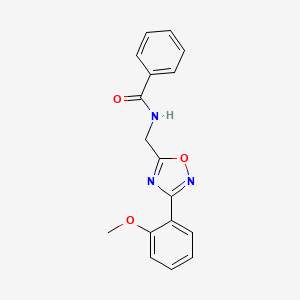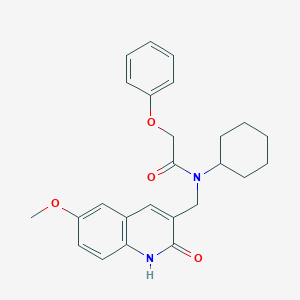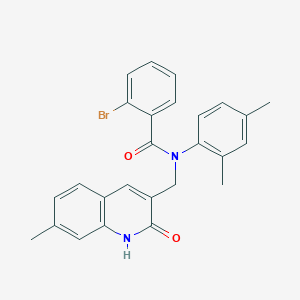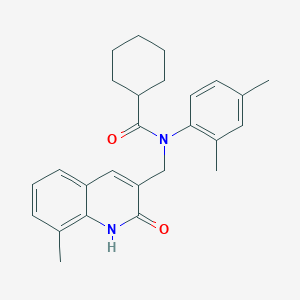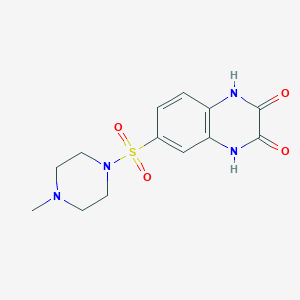
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the release of various neurotransmitters, including glutamate and dopamine, and reduce the excitability of neurons.
Biochemical and Physiological Effects:
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine, modulating synaptic plasticity, and improving cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration routes for 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in different animal models and to explore its potential side effects and interactions with other drugs. Finally, the development of more selective and potent mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
Synthesis Methods
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate to form quinoxaline-2,3-dione. The resulting compound is then reacted with 4-methylpiperazine and sulfonyl chloride to yield 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione.
Scientific Research Applications
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, where it can reduce motor symptoms and improve cognitive function. In schizophrenia, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to decrease the hyperactivity of mGluR5 and improve cognitive function. Additionally, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been studied as a potential treatment for addiction, as it can reduce drug-seeking behavior and prevent relapse.
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-4-6-17(7-5-16)22(20,21)9-2-3-10-11(8-9)15-13(19)12(18)14-10/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUJKOPGMFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

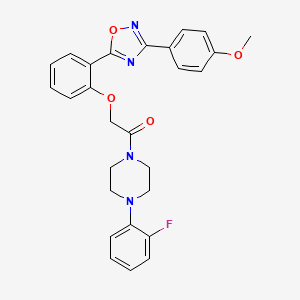

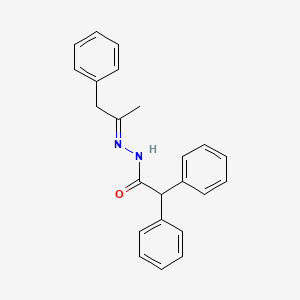
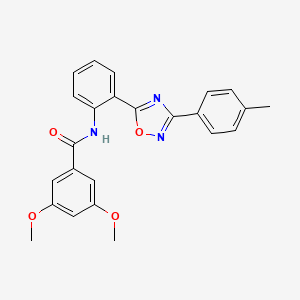
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
